5-Methoxy-2-methyl-3-indoleacetic acid
Overview
Description
5-Methoxy-2-methyl-3-indoleacetic acid is an organic compound with the molecular formula C12H13NO3. It is a derivative of indoleacetic acid and is known for its role as a plant growth regulator. This compound is a white or off-white crystalline solid and is often used in scientific research due to its unique chemical properties.
Mechanism of Action
Target of Action
5-Methoxy-2-methyl-3-indoleacetic acid is a derivative of indole-3-acetic acid (IAA), which is a primary plant hormone . It is known to have a role in plant growth regulation .
Mode of Action
It is known that indole derivatives can interact with various targets such as nuclear receptors and intestinal hormones . They can also affect the biological effects of bacteria as signaling molecules .
Biochemical Pathways
This compound is involved in the metabolism of tryptophan, an essential amino acid . It is produced by the hydrolysis of indomethacin . Indole and its derivatives, including this compound, can maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
It is soluble in methanol , which suggests it may have good bioavailability.
Result of Action
Indole derivatives are known to have a variety of local and heterotopic biological effects by circulating in the plasma .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . The liver and intestine are closely related through the liver–gut axis, and the disorder of intestinal–liver interaction plays an important role in the pathogenesis of gastrointestinal and liver diseases .
Biochemical Analysis
Biochemical Properties
5-Methoxy-2-methyl-3-indoleacetic acid is involved in the metabolism of tryptophan It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to play a role in plant growth and development
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methyl-3-indoleacetic acid typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of indole with an appropriate aldehyde to form an intermediate compound.
Methylation: The intermediate is then methylated using a methylating agent such as methyl iodide.
Methoxylation: The methylated intermediate undergoes methoxylation to introduce the methoxy group at the 5-position of the indole ring.
Acetic Acid Addition: Finally, the addition of acetic acid to the indole ring completes the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-methyl-3-indoleacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced indole derivatives.
Substitution: Halogenated or nitrated indole compounds.
Scientific Research Applications
5-Methoxy-2-methyl-3-indoleacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Acts as a plant growth regulator, influencing various physiological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar growth-regulating properties.
5-Methoxyindole-3-acetic acid: Another derivative with comparable chemical structure and biological activity.
Uniqueness: 5-Methoxy-2-methyl-3-indoleacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups enhance its stability and efficacy as a plant growth regulator and potential therapeutic agent .
Properties
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-9(6-12(14)15)10-5-8(16-2)3-4-11(10)13-7/h3-5,13H,6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWGINUZLBAKDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183009 | |
Record name | 5-Methoxy-methylindoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2882-15-7 | |
Record name | 5-Methoxy-2-methylindole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2882-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-methylindoleacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2882-15-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methoxy-methylindoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-2-methylindol-3-ylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DEACYL INDOMETHACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY9AD0AQM0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-methoxy-2-methyl-3-indoleacetic acid in pharmaceutical research?
A: this compound is a key degradation product of indomethacin, a non-steroidal anti-inflammatory drug (NSAID) . Monitoring its presence in indomethacin formulations is crucial for ensuring drug quality and stability.
Q2: How is this compound formed during indomethacin degradation?
A: Indomethacin can undergo hydrolysis, particularly under alkaline conditions, leading to the cleavage of its amide bond. This process generates 4-chlorobenzoic acid and this compound as primary degradation products .
Q3: What analytical techniques are commonly employed to detect and quantify this compound in pharmaceutical preparations?
A3: Several analytical methods have been developed for the identification and quantification of this compound. These include:
- High-Performance Liquid Chromatography (HPLC): This technique provides accurate and sensitive quantification of indomethacin and its impurities, including this compound, in various formulations like capsules and suppositories .
- Densitometry: This method, coupled with thin-layer chromatography, allows for the separation and quantification of indomethacin, 4-chlorobenzoic acid, and this compound in pharmaceutical products .
- Derivative Spectrophotometry: This method utilizes the unique spectral characteristics of each component to allow simultaneous determination of indomethacin and this compound in injections .
- UV Spectroscopy: This method utilizes the conversion of indomethacin to 4-chlorobenzoic acid and this compound in alkaline conditions to indirectly quantify indomethacin in pharmaceutical formulations .
Q4: What insights do we have into the structural characteristics of this compound?
A: The crystal structure of 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid, an iodinated analog of indomethacin, has been reported . This provides valuable information about the bond distances, angles, and steric strain within the molecule, which can be extrapolated to understand the structure of this compound.
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